![molecular formula C20H18FN7O4 B2567201 7-(2-(8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 2034274-87-6](/img/structure/B2567201.png)
7-(2-(8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Description
7-(2-(8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H18FN7O4 and its molecular weight is 439.407. The purity is usually 95%.
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Scientific Research Applications
Antiviral Agents:
- HIV Treatment : The compound’s purine and pyrimidine components could be harnessed to inhibit viral replication. Researchers might explore its potential as an antiretroviral agent, especially considering its fluorine substitution, which can enhance drug stability and bioavailability .
- Targeted Cancer Therapy : The unique fused ring system and fluorine substitution could be exploited to design novel anticancer agents. Researchers may investigate its effects on cancer cell lines, tumor growth inhibition, and selectivity for specific cancer types .
Materials Science and Nanotechnology
Fluorinated compounds often find applications in materials science due to their unique properties. Here’s how this compound could contribute:
Fluorinated Polymers:- Polymer Modification : Incorporating this compound into polymer matrices could enhance material properties such as hydrophobicity, chemical resistance, and thermal stability. Researchers might explore its use in creating specialized coatings, membranes, or drug delivery systems .
- Fluorinated Nanoparticles : By functionalizing nanoparticles with this compound, scientists could improve their dispersibility, stability, and targeting capabilities. Potential applications include drug delivery, imaging agents, and catalysis .
Computational Chemistry and Molecular Modeling
The compound’s intricate structure invites computational investigations:
Quantum Chemical Calculations:- Electronic Properties : Researchers could perform density functional theory (DFT) calculations to explore its electronic structure, charge distribution, and reactivity. Insights gained could guide further experimental studies .
Coordination Chemistry
Given the presence of fluorine and purine/pyrimidine moieties, coordination chemistry applications are worth exploring:
Metal Complexes:- Ligand Design : The compound could serve as a ligand for metal ions. Researchers might synthesize metal complexes and study their catalytic, magnetic, or luminescent properties .
properties
IUPAC Name |
7-[2-(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN7O4/c1-24-17-16(19(31)25(2)20(24)32)27(10-22-17)9-15(29)26-6-5-13-12(8-26)18(30)28-7-11(21)3-4-14(28)23-13/h3-4,7,10H,5-6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWLZGXTYXCOKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N3CCC4=C(C3)C(=O)N5C=C(C=CC5=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-(8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione |
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